molecular formula C19H22BrNO4 B590080 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester CAS No. 1329793-25-0

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester

Cat. No. B590080
CAS RN: 1329793-25-0
M. Wt: 418.353
InChI Key: HHVXLILNSZSXPW-JKSUIMTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid-d10 diethyl ester (4-BP-d10-DEE) is a novel compound with potential applications in laboratory experiments and scientific research. It is a brominated derivative of 4-(2-pyridyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid (4-PDPA), an already well-studied compound. 4-BP-d10-DEE is an organobromine compound that has a unique structure that makes it attractive for use in a variety of laboratory experiments and scientific research applications.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester is not fully understood. However, it is believed to act as an inhibitor of MAO-B, as well as an agonist of tyrosine hydroxylase. It is also believed to interact with other cellular targets, such as G-protein coupled receptors, to modulate its effects.
Biochemical and Physiological Effects
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit MAO-B activity in vitro, as well as to reduce the production of dopamine and other neurotransmitters in vivo. It has also been shown to reduce inflammation, and to act as an antioxidant.

Advantages and Limitations for Lab Experiments

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. It is also a potent inhibitor of MAO-B, making it useful for the study of enzyme kinetics. However, it is not a specific inhibitor of MAO-B, so it may not be suitable for the study of specific pathways.

Future Directions

There are several potential future directions for research on 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester. It could be used to study the structure-activity relationship of brominated compounds, as well as to develop more specific inhibitors of MAO-B. It could also be used to study the role of MAO-B in the development of neurodegenerative diseases, as well as to develop new therapeutic strategies for these conditions. Additionally, it could be used to study the effects of brominated compounds on other cellular targets, such as G-protein coupled receptors. Finally, it could be used to study the biochemical and physiological effects of brominated compounds in general.

Synthesis Methods

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester can be synthesized from 4-PDPA using a two-step synthesis method. The first step involves the preparation of 4-PDPA-d10-DEE by reacting 4-PDPA with a d10-diethyl ester in the presence of a base. The second step involves the bromination of 4-PDPA-d10-DEE with bromine in the presence of a base. The reaction yields 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester as the final product. The reaction is highly efficient and yields a high yield of the desired product.

Scientific Research Applications

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has potential applications in scientific research. It has been used in the study of enzyme kinetics, as a substrate for the enzyme monoamine oxidase B (MAO-B), and as a model compound for the study of the structure-activity relationship of brominated compounds. It has also been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other neurotransmitters.

properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVXLILNSZSXPW-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester

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